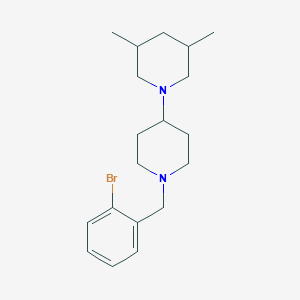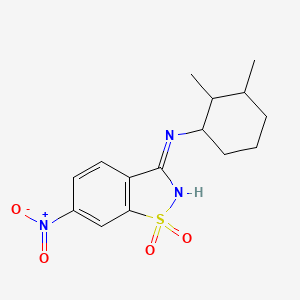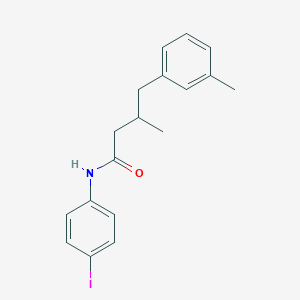
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the benzothiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with phenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide can be compared with other benzothiadiazole derivatives, such as:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-thiourea: Known for its use in agriculture as a pesticide.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide: Investigated for its potential pharmaceutical applications.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide: Explored for its use in materials science.
Propiedades
Número CAS |
878971-24-5 |
|---|---|
Fórmula molecular |
C14H10ClN3OS |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-6-7-11-14(18-20-17-11)13(10)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |
Clave InChI |
PCJDYAWPPVAVDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC3=NSN=C32)Cl |
Solubilidad |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12492014.png)

![3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492029.png)
![Methyl 2-[5-amino-6-cyano-7-(2,6-difluorophenyl)-8-[(3-methylphenyl)carbamoyl]-3-oxo-2H,7H-[1,3]thiazolo[3,2-A]pyridin-2-YL]acetate](/img/structure/B12492035.png)
![Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492036.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide](/img/structure/B12492038.png)
![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492048.png)
![N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B12492056.png)
![2-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12492068.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12492088.png)
![3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12492089.png)
![Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492092.png)


